N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide” is a chemical compound that has potential implications for various fields of research and industry. It is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of this compound derivatives involves several steps of substitution, click reaction, and addition reaction . These reactions involve simple work-up with high yields . The green and eco-friendly synthetic method has been developed for the synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by 1H and 13C NMR, IR, UV spectroscopy, and X-ray crystallography . The crystal undergoes a reversible phase transition between 173 and 293 K .Chemical Reactions Analysis
The chemical reactions of “this compound” involve several steps of substitution, click reaction, and addition reaction . These reactions are carried out under catalyst-free conditions using water as an eco-friendly solvent .Aplicaciones Científicas De Investigación
Organic Synthesis
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide and its derivatives have been explored in the context of organic synthesis, particularly in the development of novel synthetic routes and methodologies. For example, Liu et al. (2020) developed a 1,4-dioxane-mediated hydroxylhydrative aza-cyclization of 2-alkynylbenzamide for the synthesis of 3-hydroxylisoindolin-1-ones, demonstrating an environmentally friendly and efficient approach to these valuable compounds (Liu et al., 2020).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, Patel and Dhameliya (2010) synthesized a series of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamides and evaluated their antibacterial and antifungal activities, indicating potential as antimicrobial agents (Patel & Dhameliya, 2010).
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXHDTSMKZOAHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.